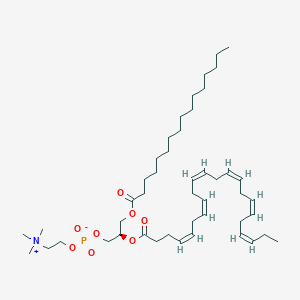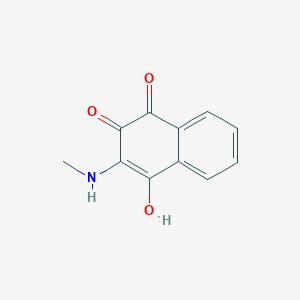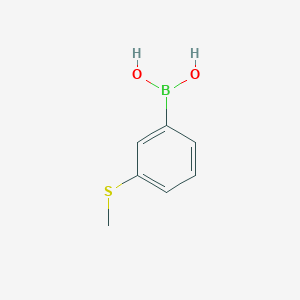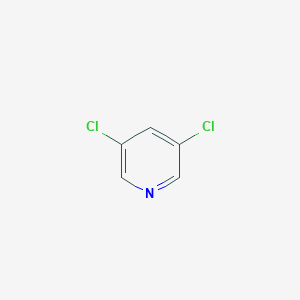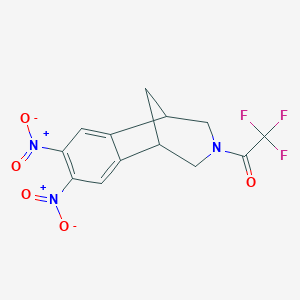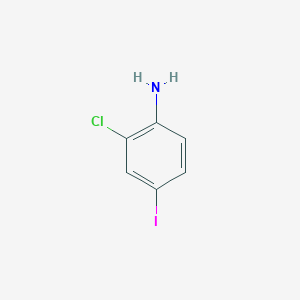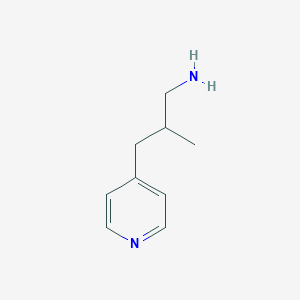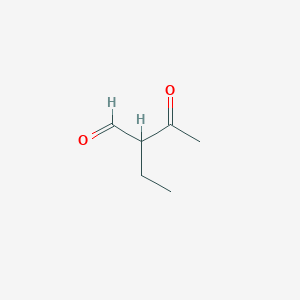
2-Ethyl-3-oxobutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-oxobutanal, also known as diacetyl, is a chemical compound that is commonly used as a flavoring agent in food products, such as popcorn, butter, and baked goods. It is also used in the production of various industrial chemicals, including solvents and polymers. Despite its widespread use, diacetyl has been found to have potential health hazards, particularly in occupational settings. In
科学研究应用
Diacetyl has been the subject of numerous scientific studies due to its potential health hazards. Research has focused on its effects on the respiratory system, particularly in occupational settings where workers are exposed to high levels of 2-Ethyl-3-oxobutanal vapor. Studies have also explored its potential neurotoxicity and carcinogenicity.
作用机制
Diacetyl is believed to exert its effects on the body through the inhibition of enzymes involved in the metabolism of neurotransmitters, such as dopamine and acetylcholine. This inhibition can lead to the accumulation of these neurotransmitters in the brain, potentially resulting in neurological damage.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2-Ethyl-3-oxobutanal can cause respiratory irritation, including coughing, wheezing, and shortness of breath. Long-term exposure has been linked to the development of bronchiolitis obliterans, a serious lung disease. Diacetyl has also been shown to have potential neurotoxic effects, including the development of Parkinson's disease-like symptoms in animal models.
实验室实验的优点和局限性
Diacetyl is commonly used in lab experiments as a model for studying the effects of other chemicals on the respiratory and nervous systems. Its advantages include its low cost and ease of use. However, its potential health hazards make it difficult to use in certain settings, particularly in studies involving human subjects.
未来方向
Future research on 2-Ethyl-3-oxobutanal should focus on developing safer alternatives for use in food and industrial applications. Studies should also explore the potential health hazards of other chemicals used in these applications, particularly those that have similar chemical structures to this compound. Additionally, research should focus on identifying effective treatments for individuals who have been exposed to this compound and other potentially harmful chemicals in occupational settings.
合成方法
Diacetyl can be synthesized through the oxidation of 2-butanol using a variety of methods, including catalytic oxidation and biological methods. The most commonly used method involves the use of metal catalysts, such as copper and silver, to catalyze the oxidation reaction.
属性
CAS 编号 |
141939-89-1 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
2-ethyl-3-oxobutanal |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |
InChI 键 |
RHVXPAFWOYITES-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C |
规范 SMILES |
CCC(C=O)C(=O)C |
同义词 |
Butanal, 2-ethyl-3-oxo- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



